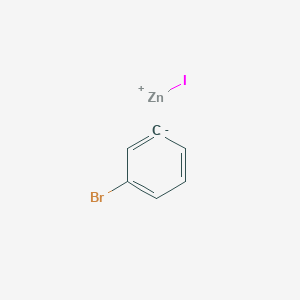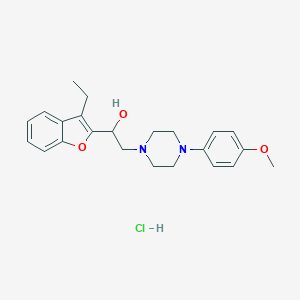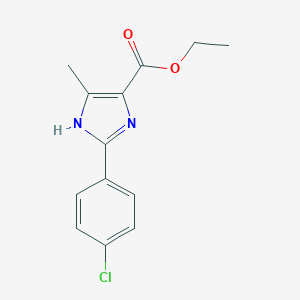![molecular formula C23H40F3O3P2RhS- B068520 (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 177750-25-3](/img/structure/B68520.png)
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
This compound is a chiral catalyst used in asymmetric hydrogenation reactions . It is a complex of rhodium with a chiral diphosphine ligand .
Molecular Structure Analysis
The molecular structure of this compound involves a rhodium atom complexed with a chiral diphosphine ligand and a cyclooctadiene . The diphosphine ligand has a chiral backbone which allows for asymmetric catalysis .Chemical Reactions Analysis
This compound is used as a catalyst in asymmetric hydrogenation reactions . These reactions are important in the commercial manufacture of single-enantiomer compounds due to their robustness and scalability .Scientific Research Applications
Enhanced Enantioselective Hydrogenation of Olefins : The compound, in the presence of metal–organic frameworks (MOFs) as additives, significantly enhances the enantioselectivity in the asymmetric hydrogenation of olefins, especially in nonprotic solvents like toluene. MOFs also help reduce rhodium contamination in the products, and the resulting heterogeneous catalyst can be reused without loss in selectivity (Vilhanová, Ranocchiari, & van Bokhoven, 2016).
Catalysis in Transformation of Substituted Dioxolanes : Used as a catalyst for the hydrogenation of α-acetamidocinnamic and itaconic acids, this compound demonstrates its applicability in complex organic transformations (Shainyan, Ustinov, & Nindakova, 2001).
Synthesis and Catalytic Activity in Acetophenone Hydrosilylation and Dimethyl Itaconate Hydrogenation : A series of cationic rhodium(I) complexes containing this compound have shown significant catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating the versatility of this compound in catalyzing various types of reactions (Cadierno et al., 2010).
Asymmetric Hydrogenation with Reusable Catalysts : It's been found that the rhodium(I) complexes of this compound can be reused in the hydrogenation of 2-acetamidoacrylic acid, showcasing potential for more sustainable and cost-effective processes (Uehara & Bailar, 1982).
Rhodium-Complex-Catalyzed Asymmetric Hydrogenation : The use of this compound in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been explored, highlighting its potential to influence the reaction rate and selectivity due to its structural components (Preetz et al., 2008).
Rhodium-Catalyzed Disulfide Exchange Reaction : In a system involving this compound, trifluoromethanesulfonic acid, and (p-tol)3P, it catalyzes the disulfide exchange reaction, indicating its potential in manipulating sulfide bonds (Arisawa & Yamaguchi, 2003).
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSHTWLDKZMBA-ZTCBNWEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)CCP2[C@@H](CC[C@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40F3O3P2RhS- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



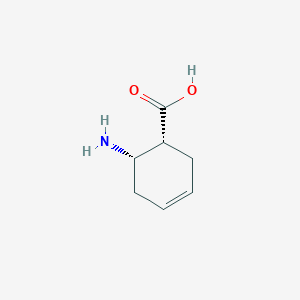
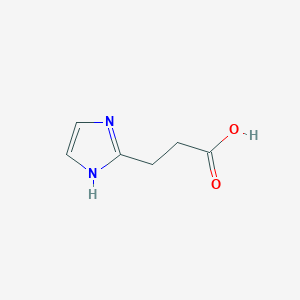
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
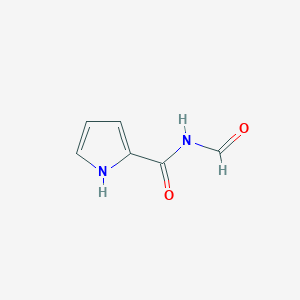
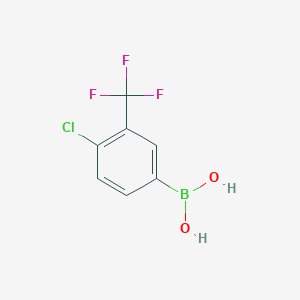
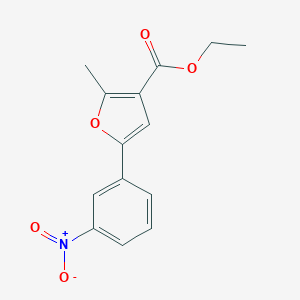
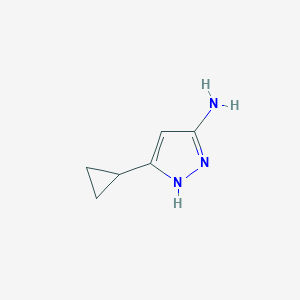
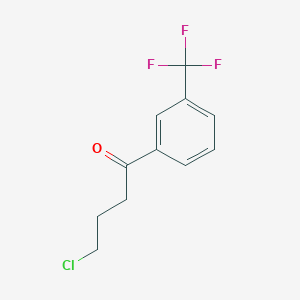
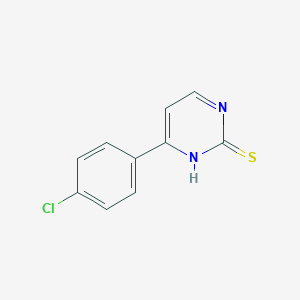
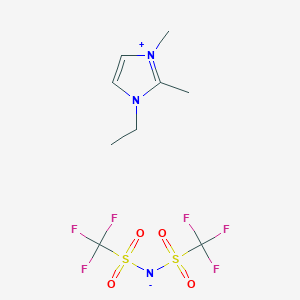
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
